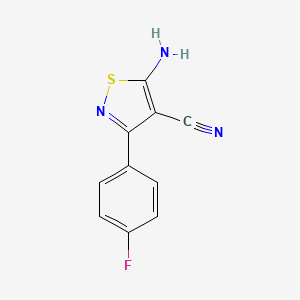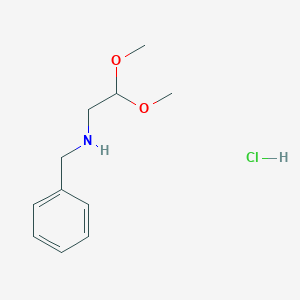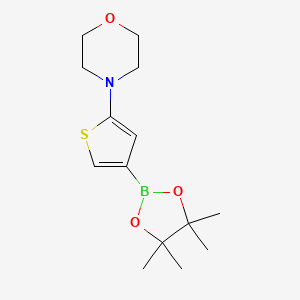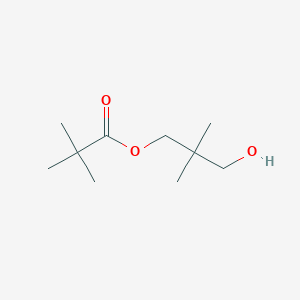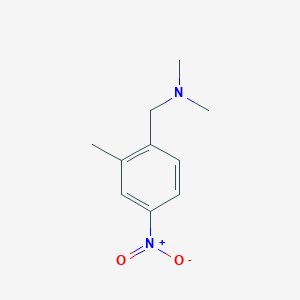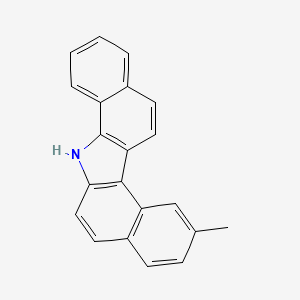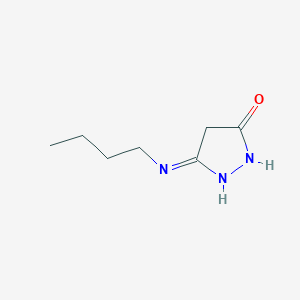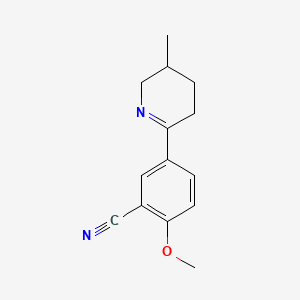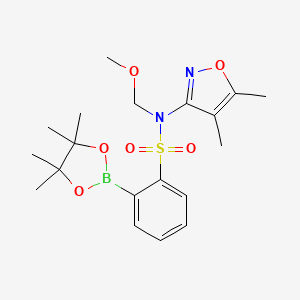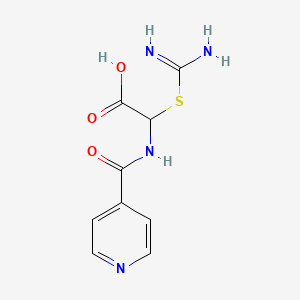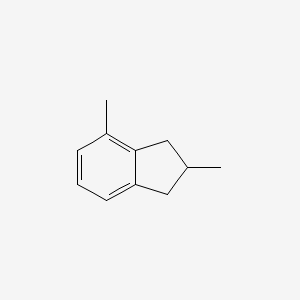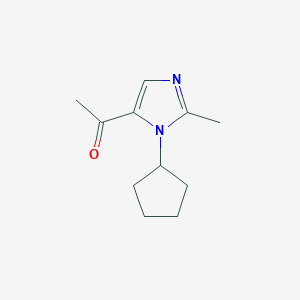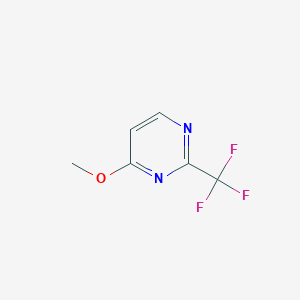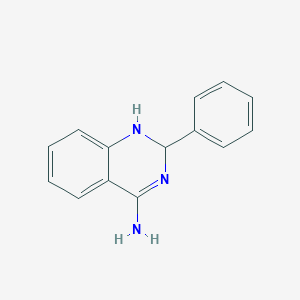
2-Phenyl-1,2-dihydroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.
Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
科学研究应用
2-Phenyl-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
作用机制
The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.
4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.
Uniqueness
2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .
属性
CAS 编号 |
253769-56-1 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-phenyl-1,2-dihydroquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17) |
InChI 键 |
VRHGJUOMOHIJKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


